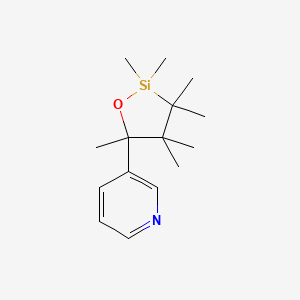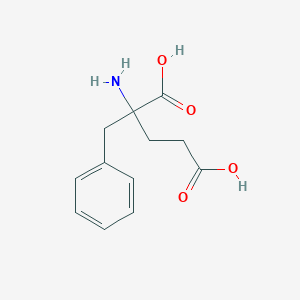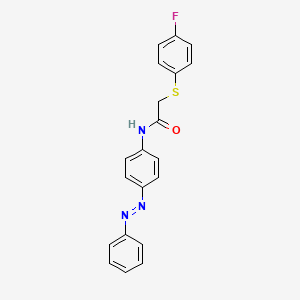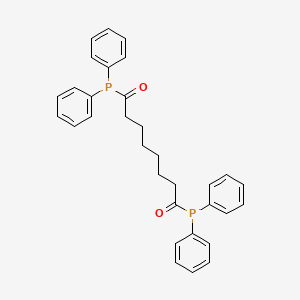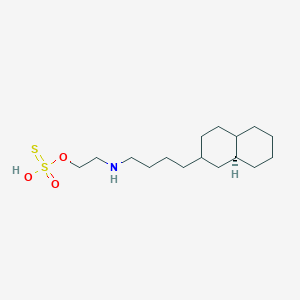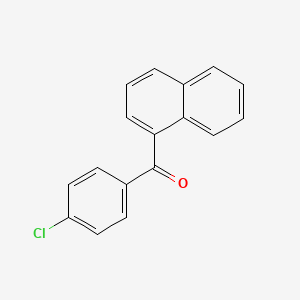
(4-Chlorophenyl)-1-naphthalenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)naphthalene is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring system substituted with a 4-chlorobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)naphthalene can be synthesized through Friedel-Crafts acylation of naphthalene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like carbon disulfide (CS2) or nitrobenzene, and the temperature is maintained to optimize the yield of the desired product .
Industrial Production Methods: Industrial production of 1-(4-Chlorobenzoyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorobenzoyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at moderate temperatures.
Sulfonation: Concentrated sulfuric acid (H2SO4) at varying temperatures depending on the desired product.
Halogenation: Chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: 1-nitro-4-chlorobenzoylnaphthalene.
Sulfonation: 1-sulfo-4-chlorobenzoylnaphthalene.
Reduction: 1-(4-chlorobenzyl)naphthalene.
Oxidation: 1-(4-chlorobenzoyl)naphthoic acid.
Applications De Recherche Scientifique
1-(4-Chlorobenzoyl)naphthalene has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming stable intermediates that undergo further transformations. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- 1-(4-Methylbenzoyl)naphthalene
- 1-(4-Methoxybenzoyl)naphthalene
- 1-(4-Nitrobenzoyl)naphthalene
Comparison: 1-(4-Chlorobenzoyl)naphthalene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to its analogsFor example, the electron-withdrawing nature of the chlorine atom makes it more reactive in electrophilic aromatic substitution reactions compared to the methyl or methoxy analogs .
Propriétés
Numéro CAS |
1591-44-2 |
|---|---|
Formule moléculaire |
C17H11ClO |
Poids moléculaire |
266.7 g/mol |
Nom IUPAC |
(4-chlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11ClO/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Clé InChI |
XZUMSVDKXOELLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




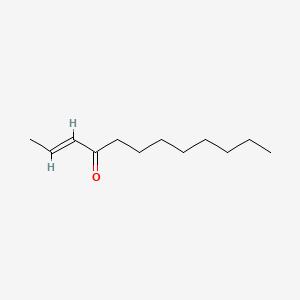

![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
